Serum Accumulation of GA-O-IMI vs. 2-OH-IMI
In 14 depressed patients receiving 100 mg imipramine twice daily for one week, the glucuronide conjugate of 2-hydroxyimipramine (GA-O-IMI) accumulated to serum concentrations averaging 8.13 times higher than its unconjugated precursor 2-OH-IMI. This accumulation ratio exceeds the GA-O-DMI/2-OH-DMI ratio of 6.22, indicating differential accumulation behavior between the imipramine-derived and desipramine-derived glucuronide pairs [1]. The mean serum concentration ratio of 2-OH-IMI/IMI was 0.24, demonstrating that while unconjugated 2-OH-IMI represents only a fraction of parent drug exposure, the glucuronide conjugate is the predominant circulating form of the hydroxylated metabolite [1].
| Evidence Dimension | Serum concentration ratio (glucuronide / unconjugated precursor) |
|---|---|
| Target Compound Data | GA-O-IMI / 2-OH-IMI ratio = 8.13 (average) |
| Comparator Or Baseline | GA-O-DMI / 2-OH-DMI ratio = 6.22 (average) |
| Quantified Difference | GA-O-IMI/2-OH-IMI ratio is 1.91 units (30.7%) higher than GA-O-DMI/2-OH-DMI ratio |
| Conditions | 14 depressed patients after 1 week of twice-daily 100 mg imipramine; steady-state serum samples; enzyme hydrolysis for conjugate quantification |
Why This Matters
For therapeutic drug monitoring and pharmacokinetic studies, quantification of total 2-OH-IMI requires enzymatic hydrolysis and the GA-O-IMI reference standard; ignoring this conjugate would underestimate total 2-OH-IMI exposure by approximately 8-fold, leading to clinically significant quantification errors.
- [1] Sutfin TA, Perini GI, Molnar G, Jusko WJ. Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients. J Clin Psychopharmacol. 1988;8(1):48-53. View Source
